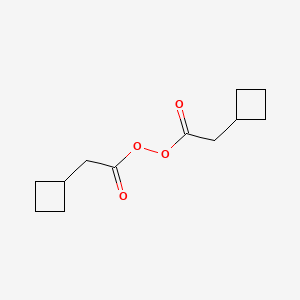
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate is an organic compound characterized by the presence of cyclobutyl groups and a peroxoate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate typically involves the reaction of cyclobutylacetyl chloride with 2-cyclobutylethanol in the presence of a suitable base to form the corresponding ester. This ester is then subjected to peroxidation using hydrogen peroxide or another suitable peroxidizing agent under controlled conditions to yield the desired peroxoate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of the peroxoate group can yield alcohols or other reduced products.
Substitution: The cyclobutyl groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate involves its interaction with molecular targets through its peroxoate group. This group can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and damage to cellular components. The cyclobutyl groups may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylacetyl chloride: A precursor in the synthesis of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate.
Cyclobutylethanol: Another precursor used in the synthesis.
Cyclobutyl ketones: Products formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its dual cyclobutyl groups and peroxoate functionality, which confer distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to generate ROS and interact with biological targets makes it a compound of interest in both research and industrial applications.
Propriétés
Numéro CAS |
59543-39-4 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2-cyclobutylacetyl) 2-cyclobutylethaneperoxoate |
InChI |
InChI=1S/C12H18O4/c13-11(7-9-3-1-4-9)15-16-12(14)8-10-5-2-6-10/h9-10H,1-8H2 |
Clé InChI |
BFGATQNXIXSNFD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CC(=O)OOC(=O)CC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



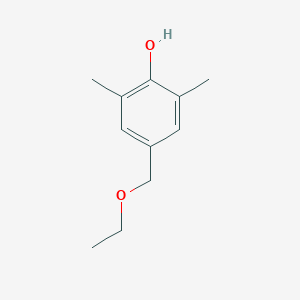
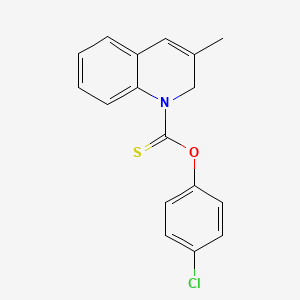
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
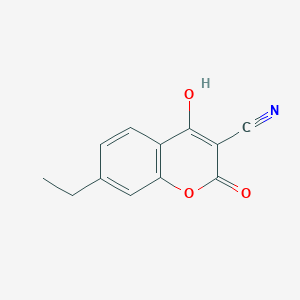
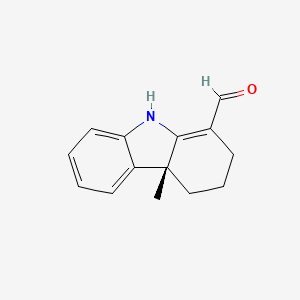
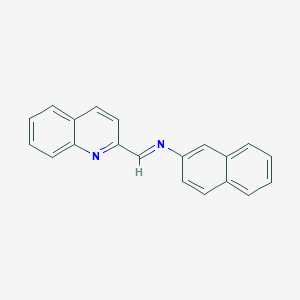

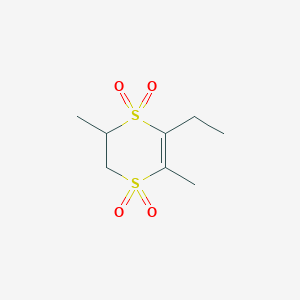
phosphanium chloride](/img/structure/B14619241.png)
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
